1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Methods
The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to the specified chemical, typically involves reactions of heterocyclic amino compounds with substituted benzoyl isocyanates under various conditions, including microwave irradiation. These methods yield compounds with potential biological activities. For example, a simple and efficient method developed for the synthesis of these derivatives from heterocyclic amino compounds under microwave irradiation resulted in satisfactory yields, indicating the efficiency and effectiveness of this synthetic approach (Kejian Li & Wenbin Chen, 2008).
Crystal Structure Determination
The determination of the crystal structure of thiadiazol-urea derivatives provides insight into their molecular configurations and potential interaction mechanisms with biological targets. For instance, the crystal structure of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized, revealing intramolecular and intermolecular hydrogen bonds that could be fundamental in understanding their biological activities (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Biological Activities
properties
IUPAC Name |
1-cyclohexyl-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-12-7-5-6-8-13(12)11-23-17-21-20-16(24-17)19-15(22)18-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYHKXGYWPDSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea |
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